An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: A Keystone Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: A Keystone Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-5-fluoro-nicotinic Acid
2-Bromo-5-fluoro-nicotinic acid, a halogenated derivative of nicotinic acid (a form of vitamin B3), is a highly versatile and strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its pyridine core, substituted with a bromine atom, a fluorine atom, and a carboxylic acid group, offers a unique combination of reactive sites, enabling a wide array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a precursor in the development of complex organic molecules.[1]
The strategic placement of the bromine and fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of derivative compounds. The carboxylic acid group provides a convenient point for amide bond formation and other derivatizations.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-5-fluoro-nicotinic acid is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-5-fluoropyridine-3-carboxylic acid | [1] |
| CAS Number | 38186-89-9 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | 220.00 g/mol | [1][2] |
| Appearance | Faint beige to faint brown powder/solid | [1][3] |
| Predicted Density | 1.9 ± 0.1 g/cm³ | [1][4] |
| Predicted Boiling Point | 314.3 °C at 760 mmHg | [3][5] |
| Purity | Typically ≥98% | [2][3] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Synthesis of 2-Bromo-5-fluoro-nicotinic Acid: A Methodological Overview
The synthesis of 2-Bromo-5-fluoro-nicotinic acid can be achieved through various routes, often starting from commercially available pyridine derivatives. A common strategy involves the functionalization of a pre-existing pyridine ring.
Logical Flow of a Potential Synthetic Route
Caption: A potential synthetic pathway to 2-Bromo-5-fluoro-nicotinic acid.
Experimental Protocol: Synthesis from a Substituted Pyridine
While specific, detailed, and publicly available experimental protocols for the direct synthesis of 2-Bromo-5-fluoro-nicotinic acid are not abundant in the primary literature, a general approach can be inferred from related syntheses. For instance, the synthesis of the isomeric 5-fluoro-2-bromoisonicotinic acid has been described starting from 2,5-dibromopyridine. This involves a displacement reaction to introduce the fluorine, followed by a hydroxylation or carboxylation step.
A plausible, though not explicitly detailed, procedure for the target molecule could involve the hydrolysis of its corresponding ester, methyl 5-bromo-2-fluoronicotinate.
Step 1: Hydrolysis of Methyl 5-bromo-2-fluoronicotinate
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To a solution of methyl 5-bromo-2-fluoronicotinate in a suitable solvent such as tetrahydrofuran (THF), add an aqueous solution of a strong base, for example, 1N sodium hydroxide (NaOH).
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Stir the reaction mixture at room temperature for a period of time, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture with an acid, such as 1N hydrochloric acid (HCl).
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Concentrate the solution under reduced pressure to remove the solvent.
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The resulting residue can then be purified by a suitable method, such as preparative high-performance liquid chromatography (HPLC), to yield 5-Bromo-2-fluoronicotinic acid.
Spectroscopic Characterization
Accurate characterization of 2-Bromo-5-fluoro-nicotinic acid is crucial for confirming its identity and purity. While a comprehensive set of publicly available spectra for this specific compound is limited, data for structurally similar compounds can provide valuable insights for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the bromine, fluorine, and carboxylic acid groups.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-5-fluoro-nicotinic acid would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Br and C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key feature in identifying bromine-containing fragments.
Reactivity and Applications in Synthesis
The synthetic utility of 2-Bromo-5-fluoro-nicotinic acid stems from the distinct reactivity of its functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents.
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Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine, providing access to a wide range of substituted aminopyridines.
Caption: Key cross-coupling reactions of 2-Bromo-5-fluoro-nicotinic acid.
Amide Bond Formation
The carboxylic acid group is readily converted to an amide through reaction with a primary or secondary amine, typically in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This is a common strategy for linking the nicotinic acid scaffold to other molecular fragments.
Role in Pharmaceutical and Agrochemical Development
2-Bromo-5-fluoro-nicotinic acid is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The incorporation of the fluorinated nicotinic acid moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule. While specific examples of marketed drugs directly synthesized from this starting material are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. Its utility lies in providing a robust platform for the construction of novel chemical entities for screening and lead optimization in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-nicotinic acid.
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
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Conclusion
2-Bromo-5-fluoro-nicotinic acid is a pivotal chemical intermediate with significant potential in the synthesis of novel compounds for a range of applications, most notably in the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups allows for diverse and strategic molecular modifications. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.
References
-
Chemsrc. (2025, August 20). 2-Bromo-5-fluoroisonicotinic acid | CAS#:885588-12-5. Retrieved from [Link]
- New Journal of Chemistry. Supporting Information.
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LookChem. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid. Retrieved from [Link]
Sources
- 1. Buy 2-Bromo-5-fluoro-nicotinic acid | 38186-89-9 [smolecule.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Bromo-5-fluoroisonicotinic acid | CAS#:885588-12-5 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. 38186-89-9|2-Bromo-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]
